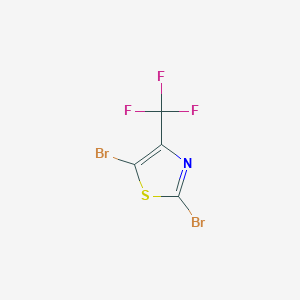

2,5-Dibromo-4-(trifluoromethyl)thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromo-4-(trifluoromethyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Br2F3NS/c5-2-1(4(7,8)9)10-3(6)11-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTGZFYCKSVWQQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SC(=N1)Br)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Br2F3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,5 Dibromo 4 Trifluoromethyl Thiazole

Strategies for Direct Bromination of 4-(Trifluoromethyl)thiazole Precursors

The direct introduction of bromine atoms onto a 4-(trifluoromethyl)thiazole scaffold is a common and straightforward approach to obtaining 2,5-Dibromo-4-(trifluoromethyl)thiazole. The success of this strategy hinges on the ability to control the regioselectivity of the bromination and to optimize reaction conditions to maximize yield and purity.

Regioselective Bromination Techniques

The presence of the strongly electron-withdrawing trifluoromethyl group at the C4 position of the thiazole (B1198619) ring significantly influences the regioselectivity of electrophilic substitution reactions like bromination. This deactivating group directs incoming electrophiles to the C2 and C5 positions, which are the most electron-rich sites on the deactivated ring.

Sequential bromination is a common technique to achieve the desired 2,5-dibromo substitution pattern. The initial bromination of a 4-(trifluoromethyl)thiazole precursor typically occurs at the more reactive C5 position. Subsequent bromination under more forcing conditions can then introduce a second bromine atom at the C2 position. The choice of brominating agent is critical for controlling this process. While molecular bromine (Br₂) can be used, N-bromosuccinimide (NBS) is often preferred as a milder and more selective reagent, which can help to minimize the formation of over-brominated byproducts. mdpi.comnih.govresearchgate.netlookchem.comorganic-chemistry.orgnih.gov

Optimized Reaction Conditions for Enhanced Yield and Purity

Optimization of reaction parameters is crucial for achieving high yields and purity of this compound. Key factors that are typically fine-tuned include the choice of solvent, reaction temperature, and the stoichiometry of the brominating agent.

Common solvents for bromination reactions include acetic acid, carbon tetrachloride, and various chlorinated solvents. The reaction temperature can be adjusted to control the rate of reaction and to influence the regioselectivity. For instance, lower temperatures may favor the monobromination at the C5 position, while higher temperatures or the use of a catalyst may be required for the second bromination at the C2 position. The careful addition of the brominating agent in a stepwise manner can also contribute to a cleaner reaction profile and improved yields of the desired dibrominated product.

| Parameter | Condition | Rationale |

| Brominating Agent | N-Bromosuccinimide (NBS) or Bromine (Br₂) | NBS offers milder conditions and potentially higher regioselectivity. |

| Solvent | Acetic Acid, Chlorinated Solvents | Provides a suitable medium for the reaction and can influence reactivity. |

| Temperature | Stepwise increase | Lower temperature for initial C5 bromination, higher for subsequent C2 bromination. |

| Stoichiometry | Controlled addition of >2 equivalents | Ensures complete dibromination while minimizing side reactions. |

Table 1: Optimized Reaction Conditions for Direct Bromination

Hantzsch-Type Cyclization Approaches for Trifluoromethylated Thiazole Ring Formation

The Hantzsch thiazole synthesis is a classic and versatile method for constructing the thiazole ring from an α-halocarbonyl compound and a thioamide or thiourea (B124793). researchgate.netlookchem.comnih.govrsc.orggoogle.comnih.govnih.govresearchgate.net This approach can be adapted to synthesize this compound by using appropriately substituted starting materials.

Condensation Reactions Utilizing α-Halo Trifluoroacetoacetate Derivatives

A key strategy involves the use of α-halo derivatives of trifluoroacetoacetate. For example, the reaction of ethyl 2-bromo-trifluoroacetoacetate with a suitable thioamide can lead to the formation of a 4-(trifluoromethyl)thiazole ring. To introduce the bromine atoms at the 2 and 5 positions, this strategy can be modified in a few ways. One approach is to use a dibrominated trifluoroacetoacetate derivative. Another is to employ a thioamide that already contains a bromine atom, which would become the C2 substituent of the resulting thiazole. Subsequent bromination at the C5 position would then yield the final product.

Utilization of Thioamides and Thioureas in Thiazole Ring Construction

The choice of the thioamide or thiourea derivative is critical in determining the substituent at the C2 position of the thiazole ring. For the synthesis of this compound, a brominated thioamide could potentially be used in a Hantzsch reaction with an appropriate α-halo-β-ketoester. Alternatively, a simpler thioamide, such as thioacetamide, can be used to form a 2-methyl-4-(trifluoromethyl)thiazole, which can then undergo subsequent bromination at the C5 position and the methyl group, followed by further transformations to install the bromine at the C2 position. The use of thiourea leads to the formation of 2-aminothiazoles, which can then be converted to 2-bromothiazoles via a Sandmeyer-type reaction.

| Reactant 1 (α-Halocarbonyl) | Reactant 2 (Thio-component) | Potential Product |

| Ethyl 2,2-dibromo-3-oxobutanoate | Thioacetamide | Intermediate for 2-methyl-5-bromo-4-substituted thiazole |

| Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate | Bromothioacetamide | This compound derivative |

| Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate | Thiourea | 2-Amino-4-(trifluoromethyl)thiazole (intermediate) |

Table 2: Hantzsch-Type Cyclization Reactants

Exploration of Alternative Synthetic Routes to this compound

Beyond direct bromination and Hantzsch-type cyclizations, other synthetic methodologies have been explored for the preparation of this compound. These alternative routes often offer novel strategies for introducing the required substituents and constructing the thiazole core.

One such approach involves a metalation-bromination sequence. This method typically starts with a pre-functionalized thiazole, for example, a 4-(trifluoromethyl)thiazole. Treatment with a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), can selectively deprotonate the thiazole ring at the C2 or C5 position, creating a lithiated intermediate. This intermediate can then be quenched with an electrophilic bromine source, such as Br₂ or 1,2-dibromoethane, to introduce a bromine atom at the desired position. A sequential lithiation-bromination at both the C2 and C5 positions can provide a route to the target molecule. nih.gov

Another innovative method involves the [3+2] cycloaddition of a trifluoromethyl-containing nitrile with a suitable 1,3-dipole. For instance, the reaction of trifluoroacetonitrile (B1584977) with pyridinium (B92312) 1,4-zwitterionic thiolates has been shown to produce 2-trifluoromethyl-4,5-disubstituted thiazoles. google.comuzh.ch While not a direct route to the target compound, this methodology highlights the potential of cycloaddition reactions in constructing the trifluoromethylated thiazole core, which could then be subjected to bromination.

Mechanistic Investigations into the Chemical Reactivity of 2,5 Dibromo 4 Trifluoromethyl Thiazole

Nucleophilic Aromatic Substitution (SNAr) Reactions at Bromine Centers

The thiazole (B1198619) ring, being a heteroaromatic system, is inherently electron-deficient. This characteristic is substantially amplified by the presence of three strongly electron-withdrawing substituents: two bromine atoms and a trifluoromethyl group. This electronic profile renders the carbon atoms bonded to the bromine substituents (C2 and C5) highly electrophilic and thus susceptible to attack by nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. nih.gov The reaction typically proceeds via a two-step addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the ability of the trifluoromethyl group and the heterocyclic ring to delocalize the negative charge.

Reactivity with Diverse Nucleophiles (e.g., Amines, Thiols)

The activated nature of the C-Br bonds in 2,5-Dibromo-4-(trifluoromethyl)thiazole facilitates reactions with a wide range of nucleophiles. Amines (primary and secondary) and thiols are particularly effective nucleophiles for this transformation, leading to the formation of substituted aminothiazoles and thiazolyl thioethers, respectively.

Research on analogous electron-deficient dibrominated heterocycles, such as 4,7-dibromo masterorganicchemistry.commdpi.comresearchgate.netthiadiazolo[3,4-d]pyridazine, demonstrates that such systems readily react with various amines and thiols. mdpi.com For instance, reactions with amines like morpholine (B109124) can be controlled to achieve either mono- or di-substitution by adjusting stoichiometry and reaction conditions. mdpi.com However, reactions with thiols often lead directly to the disubstituted product, even when using a single equivalent of the nucleophile, indicating a very high reactivity of the second bromine atom after the first substitution. mdpi.com

The substitution can be performed under relatively mild conditions, often requiring a base (e.g., K₂CO₃, Et₃N) to deprotonate the nucleophile or neutralize the HBr byproduct. The choice of solvent also plays a crucial role, with polar aprotic solvents like DMF or DMSO typically accelerating the reaction rate.

Table 1: Representative SNAr Reactions on an Analogous Dibrominated Heterocycle

The following data is for 4,7-dibromo masterorganicchemistry.commdpi.comresearchgate.netthiadiazolo[3,4-d]pyridazine, a compound with similar electronic properties, and is illustrative of the expected reactivity of this compound. mdpi.com

| Nucleophile | Product | Conditions | Yield |

| Morpholine (2.2 equiv) | 4,7-di(morpholin-4-yl) masterorganicchemistry.commdpi.comresearchgate.netthiadiazolo[3,4-d]pyridazine | K₂CO₃, MeCN, 60°C, 3h | 93% |

| Pyrrolidine (1.1 equiv) | 4-bromo-7-(pyrrolidin-1-yl) masterorganicchemistry.commdpi.comresearchgate.netthiadiazolo[3,4-d]pyridazine | K₂CO₃, MeCN, 20°C, 2h | 88% |

| Thiophenol (1.0 equiv) | 4,7-di(phenylthio) masterorganicchemistry.commdpi.comresearchgate.netthiadiazolo[3,4-d]pyridazine | NaH, THF, 20°C, 3h | 95% |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

The bromine atoms at the C2 and C5 positions of this compound serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The Suzuki-Miyaura and Heck reactions are among the most powerful and versatile methods for this purpose. masterorganicchemistry.com

The Suzuki-Miyaura coupling involves the reaction of the dibromothiazole with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.gov This reaction is highly valued for its tolerance of a wide range of functional groups. For substrates like this compound, selective mono- or di-arylation can often be achieved. Studies on structurally similar compounds like 2,5-dibromo-3-hexylthiophene (B54134) show that reacting one equivalent of the dibromide with 2.5 equivalents of an arylboronic acid, using a catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄, leads to the formation of the 2,5-diaryl product in good yields. nih.gov Regioselectivity in mono-substitution often favors the more electronically activated C2 position in thiazoles. researchgate.nettum.de

The Heck reaction couples the dibromothiazole with an alkene in the presence of a palladium catalyst and a base. This reaction forms a new carbon-carbon bond between one of the thiazole carbons and a vinylic carbon of the alkene, providing access to vinyl-substituted thiazoles.

Table 2: Illustrative Suzuki Cross-Coupling Reactions on 2,5-Dibromo-3-hexylthiophene

This data for a related thiophene (B33073) compound demonstrates the typical conditions and outcomes for Suzuki reactions on 2,5-dibrominated five-membered heterocycles. nih.gov

| Arylboronic Acid | Catalyst | Base / Solvent | Product | Yield |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ / 1,4-Dioxane, H₂O | 3-hexyl-2,5-diphenylthiophene | 89% |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ / 1,4-Dioxane, H₂O | 2,5-bis(4-methylphenyl)-3-hexylthiophene | 86% |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ / 1,4-Dioxane, H₂O | 3-hexyl-2,5-bis(4-methoxyphenyl)thiophene | 85% |

| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ / 1,4-Dioxane, H₂O | 2,5-bis(4-chlorophenyl)-3-hexylthiophene | 82% |

Transformations Involving the Trifluoromethyl Group

Stability and Potential for Derivatization

The trifluoromethyl (-CF₃) group is one of the most stable functional groups in organic chemistry. mdpi.com Its stability is attributed to the exceptional strength of the carbon-fluorine bond, which has a bond dissociation energy of approximately 485 kJ/mol. mdpi.com This makes the -CF₃ group highly resistant to chemical, thermal, and metabolic degradation. mdpi.com

In the context of this compound, the -CF₃ group is not expected to participate directly in most chemical transformations under standard synthetic conditions. Its primary role is electronic; as a powerful σ- and π-electron-withdrawing group, it significantly lowers the electron density of the thiazole ring, thereby activating the C-Br bonds at the C2 and C5 positions toward nucleophilic attack and oxidative addition in palladium-catalyzed cycles.

Direct derivatization of the trifluoromethyl group is synthetically challenging and rarely performed. mdpi.com Such transformations would require harsh conditions to cleave the C-F bonds, which would likely degrade the thiazole ring. Therefore, for this molecule, the trifluoromethyl group should be considered a stable, reactivity-modulating substituent rather than a site for further functionalization.

Redox Chemistry of the Thiazole Core and Bromine Substituents

Reduction Pathways of Halogen Atoms

The bromine atoms of this compound can be selectively removed through reduction, a process often referred to as debromination or hydrodehalogenation. This transformation is synthetically useful for accessing less substituted thiazole derivatives.

One of the most common methods for the reductive cleavage of aryl-bromine bonds is halogen-metal exchange . This involves treating the brominated thiazole with a strong organometallic base, such as an organolithium reagent (e.g., n-butyllithium or t-butyllithium), typically at low temperatures (-78 °C). masterorganicchemistry.comresearchgate.net The reaction proceeds via an exchange of the bromine atom for a lithium atom, forming a highly reactive thiazolyl-lithium intermediate. This intermediate can then be quenched with a proton source, such as water or methanol, to yield the debrominated thiazole. libretexts.org The regioselectivity of this process can be influenced by the specific organolithium reagent used and the reaction conditions. For some brominated thiazoles, the bromine at the C5 position has been shown to be more reactive toward lithium-halogen exchange. researchgate.net

Table 3: Debromination Methods for Brominated Thiazoles

This table presents common methods used for the reduction of C-Br bonds on the thiazole scaffold, based on studies of various bromothiazoles. researchgate.net

| Substrate | Reagent(s) | Product | Key Feature |

| 2,4,5-Tribromothiazole | 1. n-BuLi (1 equiv), THF, -90°C 2. H₂O | 2,4-Dibromothiazole | Selective reduction at C5 |

| 2,5-Dibromothiazole | 1. MeLi, Et₂O, -78°C 2. H₂O | 2-Bromothiazole | Selective reduction at C5 |

| Aryl Bromides | H₂, Pd/C | Aryl-H | Catalytic hydrogenation under neutral conditions |

Another potential pathway is catalytic hydrogenation . Aryl bromides can be reduced to the corresponding hydrocarbon using hydrogen gas (H₂) and a palladium catalyst, such as palladium on carbon (Pd/C). organic-chemistry.org This method is often chemoselective, allowing for the reduction of a C-Br bond in the presence of other functional groups like nitro or cyano groups. organic-chemistry.org

Oxidation Pathways of the Thiazole Ring

The oxidation of the thiazole ring in this compound represents a complex area of study due to the significant electron-deficient nature of the heterocyclic system. The presence of two strongly electron-withdrawing bromine atoms at positions 2 and 5, in conjunction with a potent trifluoromethyl group at position 4, substantially deactivates the ring towards electrophilic attack, which is a key step in many oxidation reactions. Consequently, the oxidation of this specific compound requires potent oxidizing agents and may proceed through several competitive pathways, including N-oxidation, S-oxidation, and oxidative ring cleavage.

N-Oxidation to Thiazole N-oxides

The nitrogen atom in the thiazole ring is a potential site for oxidation, leading to the formation of a thiazole N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA). The general mechanism involves the electrophilic attack of the peroxy acid oxygen on the lone pair of electrons of the thiazole nitrogen.

However, the electron density on the nitrogen atom in this compound is significantly diminished by the inductive and mesomeric effects of the electron-withdrawing substituents. This reduced nucleophilicity of the nitrogen atom makes N-oxidation a challenging transformation, likely requiring forcing reaction conditions and highly reactive oxidizing agents.

Table 1: Theoretical Susceptibility of Substituted Thiazoles to N-Oxidation

| Compound | Substituents | Predicted Reactivity towards N-Oxidation |

| Thiazole | None | High |

| 2-Bromothiazole | One electron-withdrawing group | Moderate |

| 2,5-Dibromothiazole | Two electron-withdrawing groups | Low |

| This compound | Two bromo groups, one trifluoromethyl group | Very Low |

This table is based on general principles of electronic effects on heterocyclic reactivity and does not represent experimental data for the target compound.

S-Oxidation to Thiazole S-oxides and S,S-dioxides

Oxidation at the sulfur atom of the thiazole ring can lead to the formation of thiazole S-oxides (sulfoxides) and, upon further oxidation, thiazole S,S-dioxides (sulfones). These reactions disrupt the aromaticity of the thiazole ring. The oxidation of the sulfur atom is influenced by its accessibility and the electronic nature of the ring.

In the case of this compound, the presence of adjacent bulky bromine atoms could sterically hinder the approach of an oxidizing agent to the sulfur atom. Electronically, the electron-withdrawing groups decrease the electron density on the sulfur, making it less susceptible to electrophilic oxidation.

Research on the oxidation of other electron-deficient thiazoles suggests that strong oxidants like potassium permanganate (B83412) (KMnO4) or Oxone® could potentially effect S-oxidation. The reaction would likely proceed through a mechanism involving the direct attack of the oxidant on the sulfur atom.

Table 2: Potential Products from the S-Oxidation of this compound

| Product Name | Structure | Notes |

| This compound 1-oxide | Thiazole S-oxide | Formation is likely to be challenging due to electronic deactivation and steric hindrance. |

| This compound 1,1-dioxide | Thiazole S,S-dioxide | Requires even stronger oxidizing conditions than the formation of the S-oxide. |

This table presents hypothetical oxidation products, as no specific experimental data for the S-oxidation of the title compound has been reported in the reviewed literature.

Oxidative Ring Cleavage

Under harsh oxidative conditions, the thiazole ring can undergo cleavage. This pathway is often observed with potent oxidizing agents like ozone or hot, concentrated nitric acid. For this compound, the robust nature of the heavily substituted and electron-deficient ring might offer some resistance to cleavage.

However, studies on related electron-deficient heterocyclic systems have shown that oxidative degradation can occur. The mechanism of such a cleavage would be complex, likely involving initial oxidation at either nitrogen or sulfur, followed by further oxidative steps leading to the fragmentation of the ring. The expected products would be highly oxidized, small molecules, and their identification would require detailed analytical studies.

The electron-withdrawing substituents would influence the initial site of oxidative attack and the stability of the resulting intermediates, thereby directing the fragmentation pathway. For instance, the carbon-sulfur and carbon-nitrogen bonds are potential sites for cleavage.

Design and Synthesis of Novel Derivatives and Analogues of 2,5 Dibromo 4 Trifluoromethyl Thiazole

Structural Modifications at the Bromine Positions

The presence of two bromine atoms at the 2 and 5 positions of the thiazole (B1198619) ring offers prime sites for structural diversification through a variety of cross-coupling reactions. The differential reactivity of these two positions can potentially allow for selective or sequential functionalization, further expanding the accessible chemical space.

Palladium-catalyzed cross-coupling reactions are the cornerstone for modifying these bromine positions. Reactions such as the Suzuki, Sonogashira, and Stille couplings, as well as the Buchwald-Hartwig amination, are instrumental in introducing a wide array of substituents.

Suzuki Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the dibromothiazole with various boronic acids or esters. This method is particularly effective for introducing aryl and heteroaryl groups. The reaction typically proceeds in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base.

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 80-90 |

| 3 | Thiophen-2-ylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 75-85 |

Sonogashira Coupling: For the introduction of alkynyl groups, the Sonogashira coupling is the method of choice. This reaction involves the coupling of the dibromothiazole with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. nih.govgelest.com

| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 80-90 |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂/XPhos/CuI | DBU | DMF | 75-85 |

| 3 | Propargyl alcohol | PdCl₂(MeCN)₂/CuI | Piperidine | Acetonitrile | 70-80 |

Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of a diverse range of primary and secondary amines at the bromine positions. organic-chemistry.orgwikipedia.orgmdpi.com

| Entry | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 1 | Morpholine (B109124) | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 70-85 |

| 2 | Aniline | Pd(OAc)₂/RuPhos | K₂CO₃ | Dioxane | 65-80 |

| 3 | Benzylamine | PdCl₂(dppf) | Cs₂CO₃ | THF | 70-85 |

Functionalization Strategies for the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is a key feature of the scaffold, known for its ability to enhance metabolic stability and binding affinity in bioactive molecules. While the C-F bonds are notoriously strong, recent advancements in synthetic chemistry have opened avenues for the functionalization of the trifluoromethyl group, although this remains a challenging endeavor.

Strategies for modifying the CF₃ group on thiazole rings are still in their nascent stages but draw inspiration from broader developments in fluorine chemistry. Potential, though technically demanding, approaches could involve:

Partial Reduction: Selective reduction of the CF₃ group to a difluoromethyl (CF₂H) or monofluoromethyl (CFH₂) group could be explored using specific reducing agents under controlled conditions.

Nucleophilic Substitution of Fluorine: Under harsh conditions or with highly activated systems, direct nucleophilic substitution of one or more fluorine atoms might be achievable, though this is generally a difficult transformation.

C-H Functionalization of a Precursor: An alternative strategy involves introducing a different functional group that can be later converted to a trifluoromethyl group. For instance, a methyl group could be exhaustively chlorinated and then fluorinated.

Given the synthetic challenges, direct functionalization of the existing CF₃ group is less common than the synthesis of analogues with different fluorinated or non-fluorinated substituents at the 4-position to probe structure-activity relationships.

Hybrid Molecules Incorporating the 2,5-Dibromo-4-(trifluoromethyl)thiazole Scaffold

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a promising strategy in drug discovery. The this compound scaffold is an excellent platform for creating such hybrid molecules. By utilizing the reactivity of the bromine atoms, this core can be linked to other heterocyclic systems known for their biological activities.

For example, one of the bromine atoms could be functionalized via a Suzuki coupling to introduce a pyridine, pyrimidine, or indole (B1671886) moiety. The remaining bromine atom could then be subjected to a different cross-coupling reaction, such as a Sonogashira or Buchwald-Hartwig reaction, to introduce another functional group or a linker to a second bioactive molecule.

A hypothetical synthetic route to a thiazole-indole hybrid molecule could involve the initial Sonogashira coupling of this compound with a protected ethynylindole, followed by a subsequent palladium-catalyzed cyclization or another cross-coupling reaction at the second bromine position. Such strategies can lead to the generation of complex and diverse molecular architectures with the potential for novel biological activities. mdpi.com

Structure-Reactivity Relationship Studies of Synthesized Analogues

Understanding the relationship between the structure of the synthesized analogues and their chemical reactivity is crucial for predicting their behavior and for the rational design of new derivatives. For the derivatives of this compound, these studies often focus on how the electronic and steric properties of the substituents influence the reactivity of the thiazole ring and the attached functional groups.

Key aspects of structure-reactivity relationship studies include:

Influence of Substituents on Cross-Coupling Reactions: The nature of the substituent introduced at one bromine position can significantly affect the reactivity of the second bromine atom in subsequent reactions. For instance, an electron-donating group introduced at the 2-position may decrease the electrophilicity of the 5-position, potentially slowing down a subsequent nucleophilic aromatic substitution reaction. Conversely, an electron-withdrawing group could enhance it.

Electronic Effects of the Trifluoromethyl Group: The strongly electron-withdrawing trifluoromethyl group has a profound impact on the electron density of the thiazole ring, influencing its reactivity in various transformations. This effect can be modulated by the introduction of different substituents at the 2 and 5 positions.

Spectroscopic and Computational Analysis: Techniques such as NMR and X-ray crystallography are used to elucidate the precise three-dimensional structure of the synthesized analogues. Computational methods, like Density Functional Theory (DFT), can be employed to calculate molecular properties such as electrostatic potential, frontier molecular orbital energies (HOMO-LUMO), and charge distribution, providing insights into the reactivity and potential interaction sites of the molecules.

These studies are essential for building a comprehensive understanding of how modifications to the this compound scaffold translate into changes in chemical properties, which is a foundational step in the development of new functional molecules.

Computational Chemistry and Theoretical Frameworks for 2,5 Dibromo 4 Trifluoromethyl Thiazole

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2,5-Dibromo-4-(trifluoromethyl)thiazole, DFT calculations can elucidate its fundamental electronic properties, which are crucial for understanding its reactivity and potential applications.

DFT studies typically involve optimizing the molecule's geometry to find its lowest energy conformation. From this optimized structure, a variety of electronic descriptors can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more readily participates in chemical reactions.

For this compound, the electron-withdrawing nature of the two bromine atoms and the potent trifluoromethyl group is expected to significantly influence the electron distribution across the thiazole (B1198619) ring. This would result in a lower HOMO energy and a lower LUMO energy, potentially leading to a large HOMO-LUMO gap, indicating high stability.

Molecular Electrostatic Potential (MEP) maps generated through DFT can visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In this molecule, the nitrogen atom of the thiazole ring would likely be a region of negative electrostatic potential, making it a potential site for electrophilic attack or coordination to metals. Conversely, the carbon atoms attached to the bromine and trifluoromethyl groups would be electron-deficient and thus susceptible to nucleophilic attack, although steric hindrance from the bulky substituents might play a significant role in modulating reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: The following data are illustrative and based on typical values for similar halogenated heterocyclic compounds, as specific experimental or published computational data for this exact molecule is not readily available.)

| Property | Calculated Value | Significance |

| HOMO Energy | -7.2 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.8 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.4 eV | Indicates high kinetic stability and low reactivity. |

| Dipole Moment | 2.5 D | Quantifies the polarity of the molecule. |

| Ionization Potential | 8.1 eV | Energy required to remove an electron. |

| Electron Affinity | 1.5 eV | Energy released upon gaining an electron. |

These theoretical calculations provide a foundational understanding of the molecule's intrinsic electronic characteristics, guiding further experimental work on its synthesis and reactivity.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For a relatively rigid structure like this compound, MD simulations are particularly useful for exploring the conformational dynamics of its substituent groups and its interactions with solvent molecules or biological macromolecules.

The primary focus of an MD simulation for this compound would be the rotational behavior of the trifluoromethyl (-CF3) group. While often considered a freely rotating group, its interaction with the adjacent bromine atom and the thiazole ring can create a rotational energy barrier. MD simulations can map out this potential energy surface, identifying the most stable (lowest energy) conformations and the energy required to transition between them. This information is crucial for understanding how the molecule might fit into a confined space, such as the active site of an enzyme.

Furthermore, MD simulations in an explicit solvent (like water or an organic solvent) can reveal how the solvent molecules arrange themselves around the solute and influence its conformational preferences. The halogen atoms on the thiazole ring can participate in halogen bonding, a type of non-covalent interaction that can be significant in molecular recognition and self-assembly processes. MD simulations can help to identify and characterize these potential interactions.

When studying the potential interaction of this compound with a biological target, MD simulations can provide insights into the stability of the ligand-protein complex, the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) that stabilize the binding, and the flexibility of both the ligand and the protein upon binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. laccei.org While no specific biological activity has been reported for this compound itself, QSAR modeling would be a valuable tool for designing and optimizing derivatives with potential therapeutic applications. laccei.org

A QSAR study on derivatives of this compound would involve synthesizing a library of analogues with variations at the bromine positions (e.g., replacing them with other halogens, alkyl, or aryl groups) and then measuring their biological activity against a specific target. A wide range of molecular descriptors for each derivative would then be calculated. These descriptors can be categorized as:

Electronic: Dipole moment, HOMO/LUMO energies, partial charges.

Steric: Molecular volume, surface area, specific shape indices.

Hydrophobic: LogP (partition coefficient).

Topological: Indices that describe the connectivity of atoms.

Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a mathematical equation that correlates a selection of these descriptors with the observed biological activity. Such a model can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts towards the most promising candidates. laccei.org

Table 2: Hypothetical QSAR Data for Derivatives of 2,5-Disubstituted-4-(trifluoromethyl)thiazole (Note: This table presents a hypothetical dataset for illustrative purposes.)

| Compound | R2-substituent | R5-substituent | LogP | Dipole Moment (D) | Biological Activity (IC50, µM) |

| 1 | Br | Br | 3.5 | 2.5 | 15.2 |

| 2 | Cl | Br | 3.2 | 2.3 | 12.8 |

| 3 | I | Br | 3.9 | 2.7 | 18.5 |

| 4 | Br | H | 2.8 | 2.1 | 25.0 |

| 5 | Br | CH3 | 3.3 | 2.4 | 10.5 |

| 6 | Br | Phenyl | 4.5 | 2.9 | 5.3 |

A hypothetical QSAR equation derived from such data might look like: log(1/IC50) = 0.5 * LogP - 0.2 * Dipole Moment + 1.2 * (Presence of Phenyl at R5) + C

This equation would suggest that higher lipophilicity (LogP) and the presence of a phenyl group at the R5 position increase activity, while a higher dipole moment might be slightly detrimental.

Prediction of Spectroscopic Properties and Reaction Pathways

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can be invaluable for the identification and characterization of newly synthesized compounds. For this compound, DFT calculations can be used to predict its vibrational (IR and Raman) spectra, as well as its Nuclear Magnetic Resonance (NMR) spectra. researchgate.net

The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is particularly relevant. nih.gov Given the presence of the trifluoromethyl group, ¹⁹F NMR would be a key characterization technique. Computational prediction of the ¹⁹F chemical shift can help in confirming the structure and purity of the compound. nih.govnih.govrsc.org The accuracy of these predictions has significantly improved, making them a reliable aid in structural elucidation. nih.gov

Beyond spectroscopy, computational methods can be employed to investigate potential reaction pathways. rsc.orgnih.gov For this compound, a key area of interest would be the differential reactivity of the two bromine atoms in nucleophilic substitution reactions. mdpi.comresearchgate.net By calculating the activation energies for the substitution at the C2 and C5 positions with various nucleophiles, it is possible to predict the regioselectivity of such reactions. nih.gov This can provide crucial guidance for synthetic chemists looking to use this compound as a building block for more complex molecules.

Transition state theory combined with DFT calculations allows for the mapping of the entire reaction coordinate, identifying transition states and intermediates. nih.gov This provides a detailed mechanistic understanding of how transformations occur, which is essential for optimizing reaction conditions to improve yields and selectivity.

Advanced Applications of 2,5 Dibromo 4 Trifluoromethyl Thiazole in Materials Science and Organic Synthesis

Utilization as a Key Building Block for Complex Heterocyclic Systems

The presence of two chemically distinct bromine atoms on the thiazole (B1198619) ring of 2,5-Dibromo-4-(trifluoromethyl)thiazole makes it an exceptionally versatile platform for constructing complex heterocyclic systems. The bromine atoms at the C2 and C5 positions can be selectively functionalized through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. researchgate.netnih.gov This regioselective reactivity allows for a stepwise and controlled approach to building larger, multi-heterocyclic structures.

For instance, similar to the reactivity of 2,4-dibromothiazole, one of the bromine atoms can undergo a cross-coupling reaction with an organometallic reagent to introduce a new substituent. nih.gov Following this initial step, the remaining bromine atom can be reacted with a different coupling partner, leading to the synthesis of unsymmetrically substituted thiazole derivatives. nih.gov This methodology is fundamental for creating tailored molecular scaffolds. The title compound can serve as a starting material for 2,5-disubstituted-4-(trifluoromethyl)thiazoles, which are key components in various functional molecules. The ability to introduce different aryl, alkyl, or alkynyl groups at these positions enables the fine-tuning of the resulting molecule's electronic and steric properties for specific applications. nih.gov

This stepwise functionalization is crucial for synthesizing extended π-conjugated systems, where thiazole units are linked to other aromatic or heteroaromatic rings. Such complex structures are of great interest in medicinal chemistry and materials science. nih.gov The robust nature of the thiazole ring and the reliability of cross-coupling reactions make this compound a powerful tool for synthetic chemists aiming to build intricate molecular frameworks from a readily available precursor. researchgate.netuzh.ch

Precursor in the Development of Functional Organic Materials

The unique electronic profile of this compound, characterized by the strongly electron-withdrawing nature of both the thiazole ring and the trifluoromethyl group, makes it an ideal monomer for the synthesis of functional organic materials. researchgate.netresearchgate.net

A central strategy in designing organic semiconductors is the creation of donor-acceptor (D-A) copolymers, where electron-rich (donor) and electron-poor (acceptor) units are alternated along the polymer backbone. This molecular design effectively lowers the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, resulting in a reduced energy bandgap. researchgate.netacs.org

This compound is an excellent candidate for the acceptor moiety in such D-A copolymers. The thiazole unit itself is known to be a potent electron-accepting building block. researchgate.netnih.govresearchgate.net The addition of a trifluoromethyl group further enhances this property due to the high electronegativity of fluorine atoms. When this monomer is copolymerized with electron-donating units, such as thiophene (B33073), benzodithiophene, or fluorene (B118485) derivatives, through reactions like Stille or Suzuki polymerization, the resulting polymers are expected to have very low bandgaps. researchgate.netrsc.org This reduction in bandgap allows the material to absorb lower-energy photons, a critical feature for applications in photovoltaics and photodetectors. researchgate.net

| Polymer System | Acceptor Unit | HOMO Level (eV) | LUMO Level (eV) | Optical Bandgap (eV) |

|---|---|---|---|---|

| PSZ | 4-methylthiazole | -5.70 | -3.70 | 2.00 |

| P-TZTZ | Thiazolo[5,4-d]thiazole | -5.17 | -3.34 | 1.83 |

| PBTBBTa-BT | Benzobistriazole | -5.46 | -3.41 | 2.05 |

| PBTzI | Imide-functionalized Bithiazole | -6.17 | -3.94 | 2.23 |

This table presents the electronic properties of various polymers incorporating thiazole or similar nitrogen-containing heterocyclic acceptor units, demonstrating the effect of molecular structure on energy levels and bandgaps. researchgate.netresearchgate.netrsc.orgacs.org

The low bandgap polymers synthesized from this compound and its derivatives have direct applications in organic electronic and optoelectronic devices.

Organic Field-Effect Transistors (OFETs): The performance of an OFET is largely dependent on the charge carrier mobility of the semiconductor used. The rigid, planar structure of thiazole-containing polymers can promote strong intermolecular π-π stacking, which is essential for efficient charge transport. rsc.orgresearchgate.net The strong electron-accepting character imparted by the trifluoromethylthiazole unit makes these materials particularly promising for n-type (electron-transporting) OFETs. researchgate.netacs.org High-performance n-type polymers are less common than their p-type counterparts, and developing them is a critical research area. Polymers incorporating imide-functionalized thiazole units have demonstrated excellent n-type performance with electron mobilities exceeding 1.6 cm² V⁻¹ s⁻¹. acs.org

| Polymer System | Device Type | Key Performance Metric | Value |

|---|---|---|---|

| PSZ (as ternary component) | OSC | PCE | 17.4% |

| PffBT4T-2OD | OSC | PCE | >17% |

| P3 (Thiazole-fused S,N-heteroacene) | OFET | Hole Mobility (μh) | 0.05 cm² V⁻¹ s⁻¹ |

| PDTzTI | OFET | Electron Mobility (μe) | 1.61 cm² V⁻¹ s⁻¹ |

This table summarizes the performance of representative thiazole-based polymers in organic electronic devices, highlighting their potential in both solar cells and transistors. researchgate.netacs.orgrsc.orgacs.org

Role in Radiochemistry and Isotopic Labeling Strategies (e.g., ¹⁸F incorporation)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on radiotracers labeled with positron-emitting isotopes, with Fluorine-18 (¹⁸F) being the most widely used due to its favorable decay properties. nih.govresearchgate.net The development of methods to incorporate ¹⁸F into complex organic molecules is a major focus of radiochemistry. nih.gov

Applying this methodology to this compound would enable the synthesis of its ¹⁸F-labeled analogue. This radiotracer could then be used as a versatile scaffold. The two bromine atoms provide handles for further chemical modification, allowing the attachment of vectors that target specific biological sites, such as receptors or enzymes. This would create PET imaging agents for studying various physiological and pathological processes in vivo, making the compound a valuable platform for radiopharmaceutical development. nih.gov

Biological and Agrochemical Research Applications of 2,5 Dibromo 4 Trifluoromethyl Thiazole Derivatives

Antimicrobial Efficacy Investigations

The structural motif of trifluoromethyl-substituted thiazoles has been explored for broad-spectrum antimicrobial applications, targeting viruses, bacteria, fungi, and protozoa. nih.govnih.gov

A series of 4-trifluoromethyl bithiazole analogues have demonstrated notable antibacterial properties. nih.gov Research has shown that replacing a methyl group at the C4 position of the thiazole (B1198619) ring with a trifluoromethyl group can induce antibacterial properties in compounds that previously lacked them. nih.gov

One promising compound, 8j , exhibited a significant bactericidal effect against Gram-positive bacteria, particularly Enterococcus faecalis and Streptococcus pyogenes, with Minimum Inhibitory Concentration (MIC) values between 8–16 μg/mL. nih.gov While compound 8j did not show direct activity against Gram-negative strains (MIC >64 μg/mL), it displayed considerable synergistic activity with colistin (B93849), a membrane-permeabilizing antibiotic. nih.gov This synergy resulted in low MIC values against clinically relevant species like Escherichia coli and Klebsiella pneumoniae. nih.gov Another derivative, 8a , also showed synergistic activity against E. coli and A. baumannii in the presence of subinhibitory concentrations of colistin. nih.gov

The mechanism of action for some thiazole-based antibacterial agents has been linked to the disruption of cell division. Studies on certain thiazole-quinolinium derivatives have shown that they can stimulate the polymerization of the FtsZ protein in bacterial cells. rsc.org This action disrupts the dynamic assembly of the Z-ring, a critical step in bacterial cell division, ultimately inhibiting bacterial proliferation. rsc.org

Table 1: Antibacterial Activity of Selected 4-Trifluoromethyl Bithiazole Derivatives

| Compound | Bacterial Strain | Activity (MIC, μg/mL) | Synergistic Activity |

|---|---|---|---|

| 8j | Enterococcus faecalis | 8-16 | N/A |

| 8j | Streptococcus pyogenes | 8-16 | N/A |

| 8j | Gram-negative strains | >64 | Synergistic with colistin (MIC of 2-4 μg/mL against E. coli, K. pneumoniae) |

| 8a | Gram-negative strains | N/A | Synergistic with colistin against E. coli and A. baumannii |

The trifluoromethylthiazole scaffold is also a component of compounds investigated for antifungal and antiviral efficacy. nih.govfrontiersin.org In antifungal research, novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives have shown significant activity against various plant-pathogenic fungi, including several species of Botrytis cinerea. frontiersin.org

In the realm of antiviral research, 4-trifluoromethyl bithiazole analogues have demonstrated broad-spectrum activity. nih.gov Compounds 8a and 8j were identified as having low micromolar activity against human rhinovirus A16 (hRVA16), enterovirus D68 (EVD68), and Zika virus (ZIKV). nih.gov The development of new, safe, and efficient antiviral drugs is a critical area of research, and thiazole derivatives are considered valuable lead structures. nih.gov

Table 2: Antiviral Activity of Selected 4-Trifluoromethyl Bithiazole Analogs

| Compound | Virus | Activity Level |

|---|---|---|

| 8a | hRVA16, EVD68, ZIKV | Low micromolar |

| 8j | hRVA16, EVD68, ZIKV | Low micromolar |

Thiazole-containing compounds have been synthesized and evaluated for their activity against protozoan parasites. nih.gov A study on novel diamidino 2,5-bis(aryl)thiazoles revealed potent in vitro activity against Trypanosoma brucei rhodesiense (the causative agent of African trypanosomiasis) and Plasmodium falciparum (the parasite responsible for malaria). nih.gov Four specific diamidine derivatives—5a , 5b , 5d , and 5e —were highly active against P. falciparum, with IC50 values ranging from 1.1 to 2.5 nM. nih.gov These same compounds also demonstrated significant activity against T. b. rhodesiense, with IC50 values between 4 and 6 nM. nih.gov Additionally, research into 2-(nitroaryl)-5-substituted-1,3,4-thiadiazoles, which are structurally related, has shown that these compounds can exhibit noteworthy in vitro activity against T. brucei, T. cruzi, and L. donovani. mdpi.comresearchgate.net

Table 3: In Vitro Antiprotozoal Activity of 2,5-bis(aryl)thiazole Derivatives

| Compound | Plasmodium falciparum IC50 (nM) | Trypanosoma brucei rhodesiense IC50 (nM) |

|---|---|---|

| 5a | 1.1 - 2.5 | 4 - 6 |

| 5b | 1.1 - 2.5 | 4 - 6 |

| 5d | 1.1 - 2.5 | 4 - 6 |

| 5e | 1.1 - 2.5 | 4 - 6 |

Antineoplastic and Cytotoxic Activity Studies

The inclusion of a trifluoromethyl group in heterocyclic compounds is a known strategy for enhancing anticancer activity. nih.gov Consequently, various trifluoromethyl-thiazole derivatives have been synthesized and evaluated for their cytotoxic effects against numerous cancer cell lines.

The mechanisms through which thiazole derivatives exert their anticancer effects involve various cellular targets. Some thiazole-based compounds have been identified as potent and selective inhibitors of cyclin-dependent kinases (CDKs) such as Cdk2, Cdk7, and Cdk9, which are crucial regulators of the cell cycle. nih.gov Another identified target is the tumor-associated enzyme carbonic anhydrase IX (CAIX). researchgate.net Novel spiro-acenaphthylene tethered- mdpi.comnih.govresearchgate.net-thiadiazole derivatives, which share heterocyclic features, have shown significant anticancer efficacy as selective inhibitors of this enzyme. researchgate.net Furthermore, certain thiazole derivatives have been found to inhibit PI3Kα, a key enzyme in a signaling pathway that is often dysregulated in cancer, promoting cell growth and survival. researchgate.net

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of lead compounds. For trifluoromethyl-thiazole derivatives, research has demonstrated that modifications to different parts of the molecule can significantly impact cytotoxic activity.

A study on 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives found that 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) was the most active compound among the series. mdpi.com This compound was evaluated by the National Cancer Institute (NCI) against a panel of 60 human cancer cell lines and showed particular sensitivity in leukemia, non-small cell lung cancer, colon cancer, melanoma, ovarian cancer, and renal cancer cell lines. mdpi.com For instance, it induced a growth inhibition of -82.97% in the UO-31 renal cancer cell line and -67.57% in the NCI-H522 non-small cell lung cancer line. mdpi.com

In another series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives, the nature of the substituents on the phenyl rings was found to influence activity against A-549 (lung), Bel7402 (liver), and HCT-8 (intestine) cancer cells. mdpi.com The highest activity (48% inhibition) was observed with a 4-chloro-2-methylphenyl amido substituted thiazole that also contained a 2-chlorophenyl group at the second position of the thiazole ring. mdpi.com

Similarly, research on N-acylated 2-amino-5-benzyl-1,3-thiazoles demonstrated anti-glioma and anti-melanoma selectivity. researchgate.net Compound 5a from this series was identified as the most toxic against human glioblastoma U251 cells and human melanoma WM793 cells. researchgate.net The presence of a trifluoromethyl group has been noted to significantly increase the biological activity of pyrazole-thiadiazole hybrids. nih.gov

Table 4: Cytotoxic Activity of Selected Trifluoromethyl-Thiazole and Related Derivatives

| Compound | Cancer Cell Line | Cell Line Origin | Activity Metric | Value |

|---|---|---|---|---|

| Compound 1 (spiro-acenaphthylene tethered- mdpi.comnih.govresearchgate.net-thiadiazole) | RXF393 | Renal | IC50 | 7.01 ± 0.39 µM |

| Compound 1 (spiro-acenaphthylene tethered- mdpi.comnih.govresearchgate.net-thiadiazole) | HT29 | Colon | IC50 | 24.3 ± 1.29 µM |

| Compound 1 (spiro-acenaphthylene tethered- mdpi.comnih.govresearchgate.net-thiadiazole) | LOX IMVI | Melanoma | IC50 | 9.55 ± 0.51 µM |

| 3b (7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thione) | UO-31 | Renal | Growth % | -82.97 |

| 3b (7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thione) | NCI-H522 | Non-Small Cell Lung | Growth % | -67.57 |

| 3b (7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thione) | SW620 | Colon | Growth % | -63.05 |

| 3b (7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thione) | SK-MEL-28 | Melanoma | Growth % | -62.53 |

| 3b (7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thione) | CCRF-CEM | Leukemia | Growth % | -51.41 |

| 6a (Methyl 2-(2-((1-(naphthalen-2-yl)ethylidene)hydrazineylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate) | OVCAR-4 | Ovarian | IC50 | 1.569 ± 0.06 μM |

| 5a (N-acylated 2-amino-5-benzyl-1,3-thiazole) | U251 | Glioblastoma | N/A | Most toxic in series |

| 5a (N-acylated 2-amino-5-benzyl-1,3-thiazole) | WM793 | Melanoma | N/A | Most toxic in series |

Enzyme Modulation and Inhibition Pathways

The structural features of 2,5-Dibromo-4-(trifluoromethyl)thiazole make it an attractive starting point for the design of potent and selective enzyme inhibitors. The electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the thiazole ring, enhancing binding affinities to target enzymes.

Identification of Molecular Targets and Binding Interactions

Recent research has focused on elucidating the specific molecular targets of derivatives synthesized from this dibrominated thiazole. Through computational modeling and in vitro assays, scientists are identifying key binding interactions that underpin their inhibitory activity.

One notable area of investigation involves the development of carboxamide derivatives. For instance, novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives have been synthesized and evaluated for their biological activities. researchgate.net While the direct synthesis from the 2,5-dibromo precursor is a subject of ongoing research, the resulting carboxamide structure highlights the potential for this class of compounds.

Molecular docking studies on similar thiazole derivatives have revealed crucial interactions with the active sites of various enzymes. For example, in the context of other thiazole-based inhibitors, interactions with key amino acid residues within enzyme binding pockets have been shown to be critical for their inhibitory function. These interactions often involve hydrogen bonding and hydrophobic interactions, which are influenced by the substituents on the thiazole ring.

Anti-inflammatory and Immunomodulatory Potentials

Chronic inflammation is a hallmark of numerous diseases, and there is a continuous search for new and effective anti-inflammatory agents. Derivatives of this compound are being investigated for their potential to modulate inflammatory pathways.

The core thiazole structure is a known pharmacophore in many anti-inflammatory drugs. Research into various thiazole derivatives has demonstrated their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. metu.edu.tr While specific studies on derivatives of this compound are still emerging, the foundational knowledge from related compounds suggests a promising avenue for exploration. For instance, the introduction of specific side chains and functional groups onto the thiazole ring can lead to potent and selective inhibition of COX-2, an enzyme upregulated during inflammation.

Furthermore, some brominated compounds have been shown to possess immunomodulatory properties. For example, 5,2'-Dibromo-2,4',5'-trihydroxydiphenylmethanone has been identified as a novel immunomodulator of T lymphocytes, regulating the balance of CD4+ T cell subsets. nih.gov This suggests that the bromine atoms on the this compound scaffold could play a role in the immunomodulatory effects of its derivatives.

Agricultural Chemistry: Development of Novel Fungicidal Agents

The agricultural sector is in constant need of new fungicides to combat the development of resistance in plant pathogens. The trifluoromethylthiazole moiety is a key component in several successful commercial fungicides, and derivatives of this compound represent a promising frontier in the development of novel fungicidal agents.

Research has shown that 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives exhibit significant fungicidal activity. researchgate.net One such compound demonstrated 90% control of tomato late blight at a concentration of 375g ai/ha. researchgate.net The development of these carboxamides often involves the use of a carboxylic acid precursor, such as 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid. nih.govbldpharm.com The synthesis of this precursor can potentially start from this compound, highlighting the importance of this starting material in accessing a range of potent fungicides.

The proposed mechanism of action for many thiazole-based fungicides involves the inhibition of crucial fungal enzymes, such as succinate (B1194679) dehydrogenase (SDH). SDH is a key enzyme in the mitochondrial electron transport chain, and its inhibition disrupts fungal respiration, leading to cell death. The trifluoromethyl group and other substituents on the thiazole ring play a critical role in the binding affinity and inhibitory potency of these compounds against fungal SDH.

Below is an interactive data table summarizing the fungicidal activity of a representative 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivative.

| Compound | Target Pathogen | Application Rate (g ai/ha) | Efficacy (% control) |

| Compound 1 | Tomato Late Blight | 375 | 90 |

This data underscores the potential of this class of compounds in agricultural applications. Further research into the synthesis and optimization of derivatives from this compound is expected to yield even more effective and selective fungicidal agents.

Emerging Research Directions and Future Perspectives for 2,5 Dibromo 4 Trifluoromethyl Thiazole

Green Chemistry Approaches to Synthesis

The synthesis of halogenated heterocyclic compounds traditionally involves reagents and conditions that are environmentally hazardous. chemijournal.com Consequently, a significant future direction for the synthesis of 2,5-Dibromo-4-(trifluoromethyl)thiazole and its precursors lies in the adoption of green chemistry principles. rasayanjournal.co.inresearchgate.net These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. chemijournal.com

Key green strategies applicable to the synthesis of this compound include:

Use of Safer Brominating Agents: Conventional bromination often uses elemental bromine, which is highly toxic and corrosive. Greener alternatives involve the in situ generation of electrophilic bromine (Br+). One promising method uses a combination of an alkali metal bromide (like sodium bromide) and an oxidant such as hydrogen peroxide, with water or acetic acid as a solvent. researchgate.netgoogle.com This system avoids the handling of hazardous bromine and produces water as the primary byproduct.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. rasayanjournal.co.in This technique can be particularly effective for the cyclization steps in thiazole (B1198619) synthesis and subsequent functional group manipulations.

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for example by grinding solid reactants together, minimizes the use and disposal of volatile organic compounds (VOCs). chemijournal.comresearchgate.net This approach, known as mechanochemistry, is an area of active research for the synthesis of various heterocyclic compounds.

Catalytic Approaches: The use of reusable catalysts, such as nanoparticle catalysts, can enhance reaction efficiency and selectivity while being more environmentally benign. For instance, reusable NiFe2O4 nanoparticles have been used to catalyze the one-pot synthesis of other thiazole scaffolds. nih.gov

The table below summarizes some green chemistry techniques relevant to the synthesis of halogenated heterocycles.

| Green Chemistry Technique | Principle | Potential Application for this compound Synthesis |

| Alternative Oxidants | Replacing hazardous oxidants with environmentally benign ones. | Using hydrogen peroxide instead of harsher reagents for bromination steps. researchgate.net |

| Microwave-Assisted Synthesis | Using microwave energy to accelerate reactions. | Speeding up the formation of the thiazole ring or subsequent bromination. rasayanjournal.co.in |

| Mechanochemistry | Solvent-free reactions conducted by grinding. | Potentially applicable for condensation reactions in the synthetic pathway. chemijournal.com |

| Reusable Catalysts | Employing catalysts that can be recovered and reused. | Development of solid-supported catalysts for the synthesis and functionalization of the thiazole ring. nih.gov |

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

The this compound scaffold is an ideal starting point for generating large libraries of diverse compounds for biological screening. The two bromine atoms provide orthogonal sites for modification, allowing for the introduction of a wide array of functional groups through reactions like Suzuki, Stille, or Buchwald-Hartwig cross-coupling.

Combinatorial Chemistry: This approach involves the systematic and repetitive covalent connection of a set of different "building blocks" to form a large array of final products. Starting with this compound, combinatorial libraries can be generated by reacting it with various boronic acids, organostannanes, or amines/amides. This strategy allows for the rapid exploration of the chemical space around the core scaffold to identify derivatives with desired biological activities. acs.orgnih.gov The trifluoromethyl group is a particularly attractive feature in such libraries, as it can enhance the metabolic stability and binding affinity of drug candidates. researchgate.netmdpi.com

High-Throughput Screening (HTS): Once a library of derivatives is synthesized, HTS is employed to rapidly test thousands of compounds for a specific biological activity. nih.govarvojournals.org This automated process uses robotics and sensitive detection methods to identify "hits"—compounds that show activity in a particular assay. For derivatives of this compound, HTS could be used to screen for inhibitors of specific enzymes (e.g., kinases, proteases) or receptors implicated in diseases like cancer or inflammatory disorders. nih.govnih.gov The thiazole ring itself is a well-known "privileged scaffold," appearing in numerous biologically active compounds and approved drugs, which further justifies its use in screening campaigns. nih.govresearchgate.net

The workflow for discovering new derivatives using these techniques is outlined below:

Library Design: Computational tools are used to select a diverse set of building blocks to react with the this compound core.

Combinatorial Synthesis: Automated or parallel synthesis techniques are used to create a library of hundreds or thousands of distinct derivatives.

High-Throughput Screening: The library is screened against one or more biological targets to identify active compounds ("hits"). nih.gov

Hit Validation and Optimization: The activity of the initial hits is confirmed, and further chemical modifications are made to improve potency and selectivity, leading to "lead" compounds.

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

Unambiguous characterization of the structure and purity of this compound and its derivatives is critical. The potential for regioisomerism during synthesis necessitates the use of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard 1H and 13C NMR are fundamental, advanced 2D NMR techniques are essential for complex derivatives. researchgate.netipb.pt

COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for confirming the connectivity of different substituents on the thiazole ring.

19F NMR: This is particularly important for confirming the presence and chemical environment of the trifluoromethyl group.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule and confirming its identity. researchgate.net The isotopic pattern created by the two bromine atoms (approximately a 1:2:1 ratio for the M, M+2, and M+4 peaks) is a distinctive signature for this compound and its derivatives.

X-ray Crystallography: When a suitable single crystal can be grown, X-ray crystallography provides the definitive, three-dimensional structure of the molecule. arxiv.org This technique is the gold standard for unambiguously determining the substitution pattern on the thiazole ring and understanding intermolecular interactions in the solid state.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the presence of specific functional groups and bonds within the molecule, complementing NMR and MS data. arxiv.org

The table below details the application of these techniques for this specific compound.

| Technique | Information Provided | Relevance for this compound |

| 2D NMR (HMBC, HSQC) | Confirms the connectivity of atoms within the molecule. | Essential for distinguishing between isomers and confirming the positions of the Br and CF3 groups. ipb.pt |

| 19F NMR | Provides information about the fluorine-containing group. | Confirms the integrity and electronic environment of the trifluoromethyl substituent. |

| High-Resolution MS | Provides exact mass and elemental formula. | Confirms the molecular formula and the presence of two bromine atoms through the isotopic pattern. researchgate.net |

| X-ray Crystallography | Provides the precise 3D arrangement of atoms in a crystal. | Unambiguously confirms the molecular structure and substitution pattern. arxiv.org |

Interdisciplinary Collaborations in Translational Research

Translating the potential of this compound from a laboratory chemical into a useful product, such as a therapeutic agent, requires extensive collaboration across multiple scientific disciplines. youtube.com

Medicinal Chemists and Synthetic Organic Chemists: These researchers design and synthesize new derivatives based on the this compound scaffold. They use their understanding of structure-activity relationships (SAR) to optimize the properties of the molecules. mdpi.com

Computational Chemists: Using molecular modeling and docking studies, computational chemists can predict how new derivatives might interact with biological targets, helping to prioritize which compounds to synthesize and test. nih.gov

Biologists and Biochemists: These scientists develop and run the biological assays (including HTS) to test the synthesized compounds for activity against specific diseases, cells, or proteins. nih.gov

Pharmacologists: Once promising compounds are identified, pharmacologists study their effects in cellular and animal models. This includes evaluating their efficacy, determining how the compound is absorbed, distributed, metabolized, and excreted (ADME), and assessing potential toxicity.

Material Scientists: Beyond medicine, the unique electronic properties imparted by the trifluoromethyl and bromo-substituents could make derivatives of this thiazole interesting for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). Collaboration with material scientists would be key to exploring this potential.

The path from a promising chemical scaffold to a clinically approved drug or a new material is long and complex, and successful outcomes are heavily reliant on the seamless integration of expertise from these diverse fields. The versatility of this compound makes it a prime candidate for such collaborative, translational research endeavors.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to prepare 2,5-Dibromo-4-(trifluoromethyl)thiazole, and what parameters influence reaction efficiency?

- Answer : Synthesis typically involves halogenation of a thiazole precursor. For bromination, methods analogous to triazole derivatives (e.g., refluxing with brominating agents in solvents like DMSO or ethanol) are applicable . The trifluoromethyl group can be introduced via nucleophilic substitution or cross-coupling reactions using reagents like trifluoromethyl copper complexes. Critical parameters include reaction time (e.g., 18-hour reflux for similar compounds), temperature (40–100°C), and stoichiometric control of bromine to avoid over-halogenation . Purification often involves recrystallization (e.g., water-ethanol mixtures) or column chromatography.

Q. Which spectroscopic techniques are prioritized for characterizing this compound?

- Answer :

- ¹H/¹³C-NMR : To confirm substituent positions and electronic effects. Bromine and trifluoromethyl groups induce distinct deshielding patterns in NMR spectra .

- IR Spectroscopy : Identifies functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹, C-Br at 500–600 cm⁻¹) .

- Mass Spectrometry : Determines molecular weight (e.g., [M+H]⁺ peaks for brominated compounds) and fragmentation patterns .

Q. What safety protocols are essential when handling brominated thiazole derivatives?

- Answer :

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of volatile brominated intermediates.

- Ignition Prevention : Brominated compounds may decompose under heat; avoid open flames (refer to P210 safety codes in analogous SDS data) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

- Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance reaction rates but may require careful distillation .

- Catalyst Screening : Palladium or copper catalysts could improve trifluoromethylation efficiency (see trifluoromethylated pyrimidoindazole methodologies) .

- Stepwise Halogenation : Sequential bromination at positions 2 and 5 may prevent side reactions.

- Table : Theoretical Synthesis Optimization Parameters Based on Analogous Reactions

Q. How do bromine and trifluoromethyl substituents affect the electronic properties of the thiazole ring, and how can these effects be experimentally quantified?

- Answer :

- Electron-Withdrawing Effects : Bromine (σₚ = +0.23) and CF₃ (σₚ = +0.54) reduce electron density, altering reactivity toward electrophiles.

- Experimental Assessment :

- NMR Chemical Shifts : Downfield shifts in ¹³C-NMR indicate electron withdrawal at the thiazole ring .

- X-ray Crystallography : To analyze bond length changes (e.g., C-Br vs. C-CF₃) .

- Computational Modeling : DFT calculations (not in evidence but inferred) can predict charge distribution and reaction sites.

Q. What strategies address contradictions in reported biological activities of structurally similar thiazole derivatives?

- Answer :

- Comparative SAR Studies : Systematically vary substituents (e.g., replacing Br with Cl) to isolate activity contributors .

- In Silico Docking : Predict binding affinities to viral proteins (e.g., leveraging thiazole’s role in antiviral agents ).

- Dose-Response Assays : Clarify discrepancies by testing compounds across multiple concentrations and cell lines .

Methodological Notes

- Contradiction Resolution : When literature reports conflicting data (e.g., variable biological activity), replicate experiments using standardized protocols (e.g., consistent cell lines, assay conditions) .

- Derivative Design : To enhance antiviral potential, incorporate motifs like imidazo[2,1-b]thiazole (see Barradas et al.’s work ) or carbohydrate moieties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.